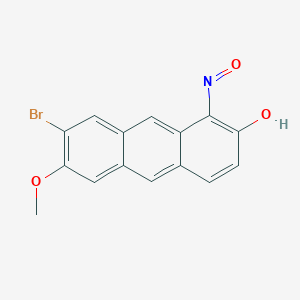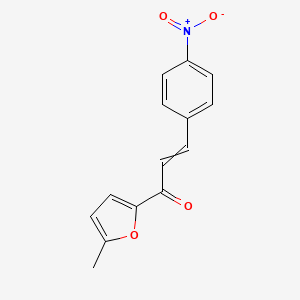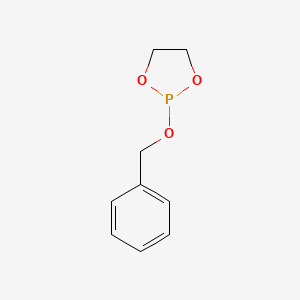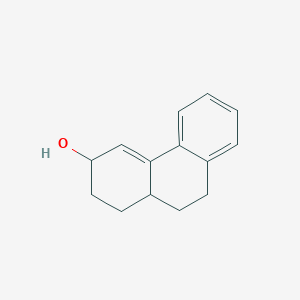
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol is an organic compound with the molecular formula C14H18O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of the hexahydrophenanthrene structure, which consists of three fused benzene rings partially saturated with hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9,10,10a-Hexahydrophenanthren-3-ol typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form fully saturated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives, ethers.
Aplicaciones Científicas De Investigación
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,9,10,10a-Hexahydrophenanthren-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, including oxidative stress and signal transduction.
Comparación Con Compuestos Similares
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the hydroxyl group and is fully aromatic.
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A more saturated derivative with different hydrogenation levels.
7-methoxy-1,2,3,9,10,10a-hexahydrophenanthren-3-one: A methoxy derivative with a ketone functional group.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
110397-39-2 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1,2,3,9,10,10a-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C14H16O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,9,11-12,15H,5-8H2 |
Clave InChI |
UDVLWWOZFAOFGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C2C1CCC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


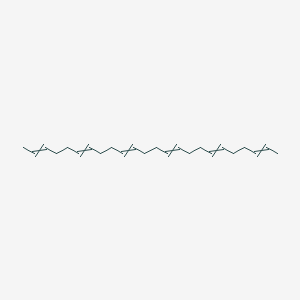
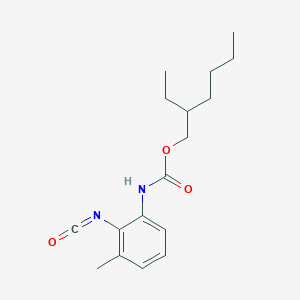
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)



